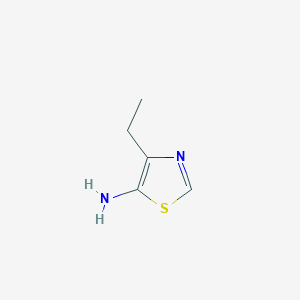

4-Ethyl-1,3-thiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-4-5(6)8-3-7-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTISIBIFDGLAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 4 Ethyl 1,3 Thiazol 5 Amine

Reactions at the Exocyclic Amine Group (C5-NH2)

The exocyclic amine group at the C5 position of 4-Ethyl-1,3-thiazol-5-amine is a key functional handle for a variety of chemical modifications. Its nucleophilic character drives reactions such as acylation, formation of ureas and thioureas, condensation to form Schiff bases, and construction of fused heterocyclic systems.

Nucleophilic Acylation Reactions

The primary amino group of 5-aminothiazole derivatives readily undergoes nucleophilic acylation with various acylating agents, including acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide array of substituents, thereby modifying the compound's physicochemical properties. While specific studies on this compound are limited, the reactivity can be inferred from analogous 5-aminothiazole structures. The acylation typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct.

| Acylating Agent | Base | Solvent | Product | General Yield Range |

| Acetyl Chloride | Pyridine (B92270) | Dichloromethane | N-(4-ethyl-1,3-thiazol-5-yl)acetamide | Good |

| Benzoyl Chloride | Triethylamine (B128534) | Tetrahydrofuran | N-(4-ethyl-1,3-thiazol-5-yl)benzamide | Good |

| Acetic Anhydride | None | Acetic Acid | N-(4-ethyl-1,3-thiazol-5-yl)acetamide | Moderate to Good |

This table is illustrative and based on general reactivity patterns of 5-aminothiazoles.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amine of this compound is expected to react readily with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions, often without the need for a catalyst. The resulting ureas and thioureas are valuable intermediates in the synthesis of various biologically active compounds and ligands.

For instance, the reaction of a 2-aminothiazole (B372263) with an isocyanate in a solvent like dimethylformamide (DMFA) in the presence of a base such as potassium carbonate can lead to the formation of a substituted urea in good yield. Similarly, 2-amino-4-arylthiazoles have been shown to react with isothiocyanates to produce thiourea derivatives in high yields.

| Reagent | Solvent | Product Type | General Yield Range |

| Phenyl Isocyanate | Dimethylformamide | N-phenyl-N'-(4-ethyl-1,3-thiazol-5-yl)urea | Good to Excellent |

| Methyl Isothiocyanate | Ethanol (B145695) | N-methyl-N'-(4-ethyl-1,3-thiazol-5-yl)thiourea | Good to Excellent |

| Ethyl Isocyanate | Dichloromethane | N-ethyl-N'-(4-ethyl-1,3-thiazol-5-yl)urea | Good to Excellent |

This table presents expected outcomes based on the known reactivity of aminothiazoles.

Condensation Reactions to Form Schiff Bases and Fused Systems

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the removal of water. The resulting Schiff bases are versatile intermediates that can be further modified or used in the synthesis of more complex heterocyclic systems.

Furthermore, the 5-amino-4-ethylthiazole scaffold is a precursor for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry. The synthesis can be achieved through a multi-step sequence, often involving the initial acylation of the amino group followed by cyclization reactions. For example, 2-aminothiazole derivatives can be used to construct thiazolo[5,4-d]pyrimidine (B3050601) cores, which have shown affinity for adenosine (B11128) receptors.

| Carbonyl Compound | Catalyst | Product Type |

| Benzaldehyde | Acetic Acid | N-benzylidene-4-ethyl-1,3-thiazol-5-amine |

| Acetone | p-Toluenesulfonic acid | N-(propan-2-ylidene)-4-ethyl-1,3-thiazol-5-amine |

| Cyclohexanone | Montmorillonite K10 | N-cyclohexylidene-4-ethyl-1,3-thiazol-5-amine |

This table illustrates potential condensation reactions.

Coupling Reactions for Extended Conjugated Systems

While the amino group itself does not directly participate in standard cross-coupling reactions like Suzuki, Heck, or Sonogashira, it can direct the functionalization of the thiazole (B1198619) ring at other positions, or the entire aminothiazole moiety can be coupled after suitable modification. For instance, halogenation of the thiazole ring would provide a handle for subsequent palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups, thereby creating extended conjugated systems.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an electron-rich aromatic system, and its reactivity is further enhanced by the electron-donating amino group at the C5 position. This makes the ring susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on the Thiazole Ring

The position of electrophilic attack on the thiazole ring is directed by the existing substituents. In the case of 2-aminothiazoles, electrophilic substitution, such as halogenation and nitration, typically occurs at the C5 position. However, in this compound, the C5 position is already occupied by the amino group. The directing influence of the substituents would therefore predict that electrophilic substitution is less favorable but, if it were to occur, would likely be directed to the C2 position, which is ortho to the activating amino group and meta to the deactivating influence of the ring nitrogen.

It is important to note that under strongly acidic conditions, such as those used for nitration, the ring nitrogen can be protonated, which deactivates the ring towards electrophilic attack. Therefore, the reaction conditions must be carefully controlled to achieve the desired substitution.

| Electrophile | Reagent | Expected Product |

| Br+ | N-Bromosuccinimide | 2-Bromo-4-ethyl-1,3-thiazol-5-amine |

| NO2+ | Nitric Acid / Sulfuric Acid | 4-Ethyl-2-nitro-1,3-thiazol-5-amine |

This table outlines the predicted outcomes of electrophilic substitution, which may require specific conditions due to the presence of the amino group.

Nucleophilic Attack on the Thiazole Nucleus

The 1,3-thiazole ring is an electron-rich aromatic system. This inherent electron density generally renders the thiazole nucleus resistant to direct nucleophilic attack. The presence of the electron-donating 5-amino group and 4-ethyl group in this compound further increases the electron density of the ring, making it even less susceptible to reactions with nucleophiles under standard conditions.

However, nucleophilic substitution on the thiazole ring can be achieved if the ring is appropriately activated. Common strategies for activation include:

N-Alkylation: Alkylation of the ring nitrogen atom (N-3) forms a positively charged thiazolium salt. wikipedia.org This positive charge significantly withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles.

Introduction of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group on the thiazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. For instance, studies on related thiazole systems have shown that a sulfone moiety on the ring acts as a versatile reactive tag, enabling SNAr reactions with various amines and alcohols to proceed smoothly. nih.gov

In the context of this compound, a derivative featuring an electron-withdrawing group at the C2 position would be expected to undergo nucleophilic substitution at that position.

| Activation Method | Reagent/Condition | Outcome |

| N-Alkylation | Alkyl halide (e.g., Methyl Iodide) | Formation of a thiazolium salt, activating the ring for nucleophilic attack. wikipedia.org |

| SNAr Activation | Introduction of a sulfone group at C2 | Facilitates displacement by nucleophiles (e.g., primary/secondary amines, alcohols). nih.gov |

Oxidation and Reduction Chemistry of the Thiazole Moiety

The aromatic thiazole ring is generally stable to mild oxidizing agents. However, strong oxidation can lead to the degradation of the ring system. Research on related dihydrothiazole systems (thiazolines) has shown that oxidation can result in either dehydrogenation to the corresponding aromatic thiazole or cleavage of the ring to form sulfonic acids, depending on the oxidant used. researchgate.net By analogy, forceful oxidation of this compound could potentially lead to ring-opened products.

The reduction of the thiazole ring is also challenging due to its aromatic stability. Direct catalytic hydrogenation often requires harsh conditions and may lead to decomposition. A more common approach to obtaining reduced thiazole systems involves the reduction of an activated precursor, such as an N-alkyl thiazolium salt. wikipedia.org Treatment of a thiazolium salt with a reducing agent like sodium borohydride (B1222165) can reduce the C=N bond, yielding a thiazoline (B8809763).

| Transformation | Reagent/Condition | Expected Product |

| Oxidation | Strong Oxidants (e.g., KMnO₄, Oxone®) | Potential for ring cleavage to form sulfonic acid derivatives. researchgate.net |

| Reduction (via salt) | 1. N-Alkylation (e.g., MeI) 2. Sodium Borohydride (NaBH₄) | Reduction of the corresponding thiazolium salt to a thiazoline derivative. wikipedia.org |

Formation of Thiazole-Fused Heterocyclic Systems

The 5-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. Its nucleophilic character allows it to participate in cyclization reactions with various bifunctional electrophiles, leading to the formation of polycyclic compounds where a new ring is annulated onto the thiazole core.

Cyclization Reactions Leading to Polycyclic Compounds Incorporating the Thiazole Core

The synthesis of thiazole-fused systems is a significant area of heterocyclic chemistry, as these scaffolds are prevalent in medicinal and materials chemistry. nih.gov The vicinal arrangement of the amino group and a ring carbon in this compound is ideal for constructing five- or six-membered rings fused at the 4,5-position.

A prominent example is the formation of thiazolo[4,5-d]triazole systems. An unprecedented 2H-thiazolo[4,5-d] wikipedia.orgnih.govorganic-chemistry.orgtriazole heteroaromatic system has been developed, demonstrating the versatility of the thiazole framework in constructing novel fused rings. nih.gov Similarly, reactions of aminothiazoles can lead to the formation of wikipedia.orgorganic-chemistry.orgthiazolo[4,5-d] wikipedia.orgnih.govorganic-chemistry.orgtriazines. researchgate.net These syntheses often involve the diazotization of the 5-amino group followed by intramolecular cyclization or reaction with another component.

Another common strategy involves the reaction of the 5-aminothiazole with 1,3-dielectrophiles to construct fused six-membered rings, such as thiazolo[5,4-d]pyrimidines. This typically involves a condensation reaction with compounds like β-ketoesters or malonic acid derivatives.

| Fused System | Reagent Class | General Reaction |

| Thiazolo[4,5-d]triazole | Nitrous Acid (HONO) followed by a coupling partner or cyclization | Diazotization of the 5-amino group leads to a triazole ring annulation. nih.gov |

| Thiazolo[4,5-d]triazine | Diazotization followed by reaction with an active methylene (B1212753) compound | Construction of a fused 1,2,3-triazine (B1214393) ring. researchgate.net |

| Thiazolo[5,4-d]pyrimidine | 1,3-Dicarbonyl compounds or equivalents (e.g., β-ketoesters) | Condensation and cyclization to form a fused pyrimidine (B1678525) ring. |

| Thiazolo[4,5-b]pyridine | α,β-Unsaturated ketones (e.g., via Friedländer reaction) | Condensation to form a fused pyridine ring. researchgate.net |

Ring-Opening and Rearrangement Processes Involving this compound

While the thiazole ring is aromatically stabilized, it can undergo ring-opening or rearrangement reactions under specific conditions. For 5-aminothiazole derivatives, rearrangements analogous to the Dimroth rearrangement observed in other amino-substituted N-heterocycles are conceivable. nih.gov Such processes typically involve a ring-opening of the heterocyclic core initiated by a nucleophile (often under basic conditions) to form an intermediate, which then re-cyclizes to form an isomeric heterocyclic system.

Ring fission can also occur under harsh conditions, such as treatment with strong nucleophiles or bases, leading to acyclic products. nih.gov Furthermore, as mentioned in section 3.2.3, aggressive oxidation can cause cleavage of the thiazole ring. researchgate.net There is, however, a scarcity of literature specifically detailing the ring-opening and rearrangement chemistry of this compound itself, and much of the potential reactivity is inferred from the behavior of related aminothiazole and aminothiadiazole structures.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Ethyl 1,3 Thiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Proton (¹H) NMR spectroscopy for 4-Ethyl-1,3-thiazol-5-amine is expected to show distinct signals that correspond to each unique proton environment in the molecule. The spectrum would be characterized by signals for the ethyl group, the thiazole (B1198619) ring proton, and the amine protons.

The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling between these adjacent groups. The methylene protons are split by the three neighboring methyl protons into a quartet, while the methyl protons are split by the two methylene protons into a triplet. The amino (-NH₂) protons usually appear as a broad singlet, as their signal can be broadened by quadrupole effects of the nitrogen atom and chemical exchange with the solvent. The single proton attached to the thiazole ring at the C2 position is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.

The integration of these signals, representing the relative number of protons for each signal, would confirm the presence of two protons for the -NH₂ group, one for the thiazole C-H, two for the -CH₂, and three for the -CH₃ group. This detailed analysis not only confirms the molecular structure but also serves as a robust method for assessing the purity of the compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 (Thiazole ring) | ~8.5 | Singlet (s) | N/A | 1H |

| -NH₂ (Amine) | ~5.0 (broad) | Singlet (s) | N/A | 2H |

| -CH₂- (Ethyl group) | ~2.7 | Quartet (q) | ~7.5 | 2H |

| -CH₃ (Ethyl group) | ~1.3 | Triplet (t) | ~7.5 | 3H |

Carbon (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments: two for the ethyl group and three for the thiazole ring.

The C2 carbon of the thiazole ring, being adjacent to two heteroatoms (N and S), is expected to be the most deshielded, appearing furthest downfield. The C4 and C5 carbons, substituted with the ethyl and amino groups respectively, will have chemical shifts influenced by these substituents. The carbon atoms of the ethyl group (-CH₂- and -CH₃) will appear in the upfield (aliphatic) region of the spectrum. This technique is crucial for confirming the number of unique carbon atoms and providing insight into their electronic environment. mdpi.commdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole ring) | ~150 |

| C-4 (Thiazole ring) | ~145 |

| C-5 (Thiazole ring) | ~120 |

| -CH₂- (Ethyl group) | ~22 |

| -CH₃ (Ethyl group) | ~14 |

Two-dimensional (2D) NMR experiments are powerful methods for establishing the connectivity between atoms within a molecule, resolving ambiguities that may remain after analyzing 1D spectra. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, a COSY spectrum would display a cross-peak connecting the signals of the -CH₂- and -CH₃ protons of the ethyl group. This directly confirms that these two groups are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). ipb.ptepfl.ch An HSQC spectrum would show a correlation between the -CH₂- proton signal and the -CH₂- carbon signal, the -CH₃- proton signal and the -CH₃- carbon signal, and the thiazole H-2 proton signal and the C-2 carbon signal. This allows for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). ipb.ptsdsu.edu For this compound, key HMBC correlations would include:

Correlations from the -CH₂- protons to the C-4 and C-5 carbons of the thiazole ring, confirming the attachment point of the ethyl group.

A correlation from the H-2 proton to the C-4 carbon, establishing the connectivity within the heterocyclic ring.

Correlations from the amine protons to the C-5 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. cas.czscirp.org

The primary amine (-NH₂) group would be identified by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The C-H bonds of the ethyl group would show stretching vibrations just below 3000 cm⁻¹. The thiazole ring itself would produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹), including C=N and C=C stretching vibrations. mdpi.com A C-S stretching vibration, typically weaker, is also expected at lower wavenumbers.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| C-H Stretch (sp³) | Ethyl Group | 2850 - 2960 |

| C=N Stretch | Thiazole Ring | 1610 - 1640 |

| C=C Stretch | Thiazole Ring | 1500 - 1580 |

| C-S Stretch | Thiazole Ring | 600 - 800 |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. nih.gov While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy is based on the change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiazole ring, often referred to as "ring breathing" modes. The C-S bond vibrations are also typically more prominent in the Raman spectrum compared to the IR spectrum. researchgate.netrsc.org The analysis of both IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule. cas.czresearchgate.net

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (sp³) | Ethyl Group | 2850 - 2960 |

| C=N / C=C Ring Stretch | Thiazole Ring | 1500 - 1640 |

| Symmetric Ring Breathing | Thiazole Ring | ~850 |

| C-S Stretch | Thiazole Ring | 600 - 800 (stronger than IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary to determine the elemental formula of a compound. For this compound (C₅H₈N₂S), the exact mass can be calculated and compared with experimental data to confirm its identity. Techniques like electrospray ionization (ESI) are commonly used for such analyses of heterocyclic compounds. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion, offering deep insights into the molecule's structure. While specific MS/MS studies on this compound are not extensively documented, the fragmentation of related thiazole structures provides a predictive framework.

The fragmentation of thiazole derivatives is often initiated by the cleavage of the ring or the loss of substituents. For this compound, key fragmentation pathways would likely include:

Loss of the ethyl group: A common fragmentation involves the cleavage of the C-C bond, leading to the loss of a C₂H₅ radical.

Thiazole Ring Cleavage: The thiazole ring can undergo scission, leading to characteristic sulfur- and nitrogen-containing fragments.

Loss of Nitrogen: In some related thiadiazoles, the elimination of a nitrogen molecule (N₂) from the molecular ion is a primary fragmentation event.

The analysis of these pathways helps confirm the connectivity of atoms within the molecule.

| Predicted Fragment | Proposed Formula | Key Fragmentation Event |

| [M - CH₃]⁺ | C₄H₅N₂S⁺ | Loss of a methyl radical from the ethyl group |

| [M - C₂H₅]⁺ | C₃H₃N₂S⁺ | Loss of the ethyl radical |

| Thiazole Ring Fragments | Varies | Cleavage of C-S and C-N bonds within the ring |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

By diffracting X-rays through a single crystal of a compound, researchers can construct a detailed electron density map and, from it, a precise molecular model. Although a crystal structure for this compound is not publicly available, data from the closely related salt, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate (B1228886), offers valuable insights. In this structure, the five-membered thiazolidine (B150603) ring adopts an envelope conformation. The N1—C8 bond length of 1.320 (3) Å suggests a degree of double-bond character. Studies on other thiazole derivatives show that the thiazole ring is typically planar.

The following table presents crystallographic data for 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate as a representative example.

| Parameter | Value |

| Formula | C₅H₁₁N₂S⁺ · C₇H₄ClO₂⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3376 (7) |

| b (Å) | 8.7987 (9) |

| c (Å) | 11.7068 (11) |

| α (°) | 70.728 (3) |

| β (°) | 80.269 (3) |

| γ (°) | 71.531 (3) |

| Volume (ų) | 674.95 (11) |

| Z | 2 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The way molecules pack in a crystal is governed by intermolecular forces such as hydrogen bonds and π-π stacking. In the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, the primary interactions are N—H···O hydrogen bonds between the amine group of the cation and the carboxylate group of the anion. These interactions link the molecules into chains. In other aminothiazole derivatives, N—H···N and N—H···O hydrogen bonds are also common, forming extensive networks that stabilize the crystal lattice. The presence of aromatic rings in derivatives can also lead to π-π stacking interactions, which further influence the crystal packing.

Chromatographic Techniques for Purification and Monitoring

Chromatography is essential for the separation, purification, and analytical monitoring of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of thiazole compounds and for their quantitative determination. A common method is reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or an aqueous buffer.

For preparative purposes, column chromatography using silica (B1680970) gel is frequently employed to purify reaction products. The progress of chemical reactions is often monitored using Thin-Layer Chromatography (TLC), which provides a quick and simple way to check for the consumption of starting materials and the formation of products. Gas chromatography has also been used for the analysis of volatile thiazole derivatives like 4-ethyl-1,3-thiazole.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental technique for the qualitative monitoring of chemical reactions, allowing for the rapid assessment of the consumption of starting materials and the formation of products. For the synthesis of this compound and its derivatives, silica gel 60 F254 plates are commonly employed as the stationary phase due to their polarity and wide applicability.

The choice of the mobile phase is critical for achieving good separation of the components in the reaction mixture. A common solvent system for aminothiazole derivatives is a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the compounds of interest, typically between 0.2 and 0.8. For instance, in the analysis of related aminopyrazole derivatives, a mobile phase of 1:1 (v/v) n-hexane:ethyl acetate has been successfully used.

Visualization of the separated spots on the TLC plate is often achieved under UV light (254 nm), especially for compounds that can quench fluorescence. Additionally, staining reagents can be employed for compounds that are not UV-active.

Table 1: Illustrative TLC Conditions for Monitoring Reactions of Aminothiazole Analogs

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Typical Application |

| Silica Gel 60 F254 | n-Hexane:Ethyl Acetate (1:1) | UV Light (254 nm) | Monitoring the synthesis of aminopyrazole derivatives. |

| Silica Gel | Dichloromethane:Methanol (B129727) (95:5) | UV Light (254 nm) | Analysis of basic tricyclic amines. |

This table provides examples of TLC conditions used for compounds structurally related to this compound and is intended to be a starting point for method development.

Flash Column Chromatography for Product Purification

Flash column chromatography is a preparative technique used for the efficient purification of synthetic compounds. The basic nature of the amine group in this compound and its derivatives can present challenges during purification on standard silica gel. The acidic nature of silica can lead to strong interactions with the basic amine, resulting in poor separation, tailing of peaks, and potential degradation of the compound.

To mitigate these issues, several strategies can be employed. One common approach is to add a small amount of a competing amine, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase. The triethylamine neutralizes the acidic silanol (B1196071) groups on the silica surface, thereby reducing the strong adsorption of the basic product.

An alternative and often more effective method is the use of an amine-functionalized silica gel as the stationary phase. This modified silica provides a basic surface that is more compatible with the purification of amines, often allowing for the use of less polar and more volatile solvent systems, such as hexane (B92381) and ethyl acetate mixtures. This approach has been shown to provide excellent separation of basic tricyclic amines where traditional silica gel chromatography failed.

The selection of the mobile phase for flash column chromatography is typically guided by the results obtained from TLC analysis. The polarity of the eluent is adjusted to ensure the target compound has an appropriate retention time on the column, allowing for its effective separation from impurities.

Table 2: Recommended Flash Column Chromatography Strategies for this compound and its Derivatives

| Stationary Phase | Mobile Phase System | Key Advantage | Considerations |

| Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Cost-effective and readily available. | The added amine needs to be removed from the purified product. |

| Amine-Functionalized Silica Gel | Hexane/Ethyl Acetate | Excellent peak shape and resolution for basic compounds. | Higher cost compared to standard silica gel. |

| Reversed-Phase C18 Silica | Acetonitrile/Water with pH modifier (e.g., TEA) | Suitable for polar and ionizable compounds. | Requires removal of aqueous solvent. |

This table outlines common strategies for the purification of basic organic amines, which are applicable to this compound and its derivatives.

Computational and Theoretical Studies of 4 Ethyl 1,3 Thiazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for the quantum chemical study of molecules due to its balance of accuracy and computational efficiency. DFT calculations for 4-Ethyl-1,3-thiazol-5-amine allow for a detailed exploration of its fundamental properties.

Optimized Molecular Geometries and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface. For this, methods like the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Substituted Aminothiazole Core Note: The following data is illustrative and based on typical values for aminothiazole derivatives as specific experimental or calculated data for this compound is not readily available in the cited literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.32 | N3-C2-S1 | 115.0 |

| N3-C4 | 1.39 | C2-S1-C5 | 89.0 |

| C4-C5 | 1.37 | S1-C5-C4 | 112.0 |

| C5-S1 | 1.76 | C5-C4-N3 | 114.0 |

| S1-C2 | 1.73 | C4-N3-C2 | 110.0 |

| C4-C6 | 1.51 | C5-C4-C6 | 125.0 |

| C5-N8 | 1.38 | S1-C5-N8 | 123.0 |

Electronic Structure Properties (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. consensus.app

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For aminothiazole derivatives, the HOMO is typically localized over the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO is distributed over the heterocyclic ring. The presence of the ethyl group, an electron-donating group, is expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for an Aminothiazole Derivative Note: These values are illustrative and represent typical ranges found for similar molecules in computational studies.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Dipole Moments and Charge Distribution Analyses (e.g., Mulliken, Natural Population Analysis)

The distribution of electron density within this compound can be analyzed using methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis. acs.orgresearchgate.net These analyses provide insights into the partial atomic charges on each atom, which are fundamental to understanding the molecule's polarity and intermolecular interactions.

Table 3: Representative Mulliken Atomic Charges for an Aminothiazole Heterocyclic System Note: The charges are illustrative and represent a qualitative distribution based on the electronegativity of the atoms.

| Atom | Partial Charge (a.u.) |

| S1 | -0.35 |

| C2 | +0.25 |

| N3 | -0.40 |

| C4 | +0.15 |

| C5 | -0.20 |

| N (amino) | -0.50 |

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational spectra, typically calculated using DFT, are an invaluable tool for the interpretation of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the ethyl group and the thiazole ring, C=N and C-S stretching of the ring, and various ring deformation modes. Comparing the calculated frequencies with experimental data can confirm the molecular structure and provide a deeper understanding of its vibrational properties.

Table 4: Representative Calculated Vibrational Frequencies for an Aminothiazole Derivative Note: These are illustrative frequencies for characteristic functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (amino) | 3400 - 3500 |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (ring) | 1600 - 1650 |

| C-C stretch (ring) | 1450 - 1550 |

| C-S stretch (ring) | 650 - 750 |

Theoretical Calculation of Aromaticity Indices (NICS, HOMA, HOMHED)

The aromaticity of the thiazole ring in this compound can be quantified using various theoretical indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion of aromaticity, where negative values at the center of the ring indicate the presence of a diatropic ring current, a hallmark of aromaticity.

Geometric indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and its variant for heterocyclic systems, HOMHED (Harmonic Oscillator Model for Heterocycle Electron Delocalization), assess aromaticity based on the uniformity of bond lengths within the ring. researchgate.net A HOMA or HOMHED value close to 1 suggests a high degree of aromaticity, while values close to 0 indicate a non-aromatic system. For the thiazole ring, these calculations would provide a quantitative measure of its π-electron delocalization. nih.gov

Table 5: Representative Aromaticity Indices for a Thiazole Ring Note: These values are illustrative and based on general findings for thiazole derivatives.

| Index | Value | Interpretation |

| NICS(0) | -8.5 ppm | Aromatic |

| NICS(1) | -10.2 ppm | Aromatic |

| HOMA | 0.75 | Moderately Aromatic |

| HOMHED | 0.80 | Moderately Aromatic |

Quantum Chemical Insights into Reactivity

Quantum chemical calculations provide valuable insights into the chemical reactivity of this compound. The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The electron-rich nature of the thiazole ring and the amino group, as reflected in the HOMO distribution, suggests that these are the primary sites for electrophilic attack.

Furthermore, the calculated atomic charges can be used to predict the reactivity of different parts of the molecule. Atoms with a more negative partial charge are more susceptible to attack by electrophiles, while those with a more positive charge are prone to nucleophilic attack. The presence of the amino group on the thiazole ring is known to facilitate certain metabolic pathways, and quantum chemical studies can elucidate the energy barriers for such reactions. These theoretical predictions are instrumental in understanding the molecule's role in chemical synthesis and its potential interactions in biological systems.

Calculation of Global and Local Reactivity Descriptors (Electrophilicity, Nucleophilicity)

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For an aminothiazole derivative, the nitrogen atom of the amino group and the nitrogen atom in the thiazole ring are potential sites for electrophilic attack, while certain carbon atoms in the ring may be susceptible to nucleophilic attack. pharmaguideline.com

Illustrative Data Table: Predicted Reactivity Descriptors This table presents hypothetical values for this compound, based on typical results for similar aminothiazole derivatives calculated using DFT methods like B3LYP/6-31G. niscpr.res.innih.gov

| Parameter | Predicted Value | Interpretation |

| EHOMO | -5.8 eV | Indicates electron-donating ability |

| ELUMO | -0.9 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.9 eV | Suggests moderate chemical stability |

| Electronegativity (χ) | 3.35 eV | Overall electron-attracting tendency |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.29 eV | Capacity to accept electrons |

Proton Affinity and Gas Phase Basicity Studies

Proton affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase, while gas-phase basicity (GB) is the negative of the Gibbs free energy change. nih.gov These values quantify the intrinsic basicity of a molecule, free from solvent effects. For thiazole derivatives, protonation typically occurs at the endocyclic (ring) nitrogen atom. pharmaguideline.comnih.gov

Computational studies on substituted thiazoles have shown that electron-donating groups increase the basicity of the molecule. researchgate.net Therefore, the presence of both an amino group and an ethyl group on the this compound ring is expected to make it a moderately strong base in the gas phase. The amino group, in particular, strongly enhances the proton affinity of the thiazole ring. researchgate.net

Illustrative Data Table: Predicted Basicity Values This table shows hypothetical gas-phase basicity and proton affinity values for this compound, benchmarked against unsubstituted thiazole. Values are in kcal/mol. researchgate.net

| Compound | Protonation Site | Predicted PA (kcal/mol) | Predicted GB (kcal/mol) |

| Thiazole | Ring Nitrogen (N3) | ~205 | ~198 |

| This compound | Ring Nitrogen (N3) | ~220 | ~213 |

Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates and transition states. For thiazole derivatives, studies have investigated mechanisms for their synthesis and subsequent reactions. researchgate.net For instance, the well-known Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. researchgate.net

Theoretical calculations could be used to model potential reactions involving this compound, such as electrophilic substitution or reactions involving the amino group. pharmaguideline.com By calculating the energies of reactants, products, and transition states, chemists can determine the most likely reaction pathway and predict reaction rates. For example, a study on the formation of fused-thiazole derivatives used DFT calculations to elucidate a domino mechanism involving SN2 reaction, Michael addition, and E1cB reaction steps. researchgate.net

Energetic Profiles of Chemical Transformations

The energetic profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. By plotting the potential energy against the reaction coordinate, key features such as activation energies and the energies of intermediates can be determined.

For a hypothetical reaction, such as the acylation of the amino group in this compound, computational methods could generate an energetic profile. This would involve optimizing the geometries of the starting materials, the transition state for the nucleophilic attack of the amine on the acylating agent, any intermediates, and the final products. The activation energy derived from this profile would indicate the feasibility of the reaction under certain conditions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. nih.gov It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

Visualization of Electrostatic Surface for Reactive Site Prediction

An MEP map displays regions of negative and positive electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential would be expected around the ring nitrogen atom and the exocyclic amino nitrogen, indicating these are the primary sites for protonation and interaction with electrophiles. researchgate.netnih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential, making them potential hydrogen bond donors. nih.gov

Neutral Regions (Green): These areas have a relatively neutral charge.

The MEP map would visually confirm that the ring nitrogen and the amino group are the most reactive sites for electrophilic interactions, a finding consistent with basicity studies and general reactivity principles of aminothiazoles. nih.gov

Role As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent chemical functionalities of 4-Ethyl-1,3-thiazol-5-amine make it a promising candidate for the synthesis of a variety of complex heterocyclic systems. The presence of the primary amine group adjacent to the sulfur-containing thiazole (B1198619) ring allows for a range of chemical transformations, leading to the formation of fused-ring compounds and its potential integration into macrocyclic structures.

Utilization in the Construction of Fused-Ring Compounds

The 5-aminothiazole moiety is a key pharmacophore in numerous biologically active molecules and serves as a versatile starting material for the synthesis of fused heterocyclic systems. The reactivity of the amine group allows for cyclization reactions with various electrophilic reagents to construct bicyclic and polycyclic frameworks. For instance, reactions with β-ketoesters or their equivalents can lead to the formation of thieno[2,3-d]pyrimidine derivatives. Similarly, condensation reactions with other bifunctional reagents can yield a variety of fused systems, such as thiazolo[4,5-d]pyrimidines and thiazolo[4,5-b]pyridines. scilit.comresearchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

| Reagent Class | Potential Fused-Ring System |

| β-Ketoesters | Thieno[2,3-d]pyrimidines |

| Dicarbonyl Compounds | Thiazolo[4,5-b]pyridines |

| Isothiocyanates | Thiazolo[4,5-d]pyrimidines |

Integration into Macrocyclic Architectures

The application of aminothiazole derivatives in the synthesis of macrocyclic structures is an area of growing interest. Macrocycles are large ring structures that often exhibit unique biological activities and are found in a number of natural products and therapeutic agents. The primary amine of this compound can serve as a key nucleophilic site for the formation of amide or imine bonds in macrocyclization reactions. By reacting with long-chain dicarboxylic acids or dialdehydes, it is conceivable that this compound could be incorporated into the backbone of a macrocyclic peptide or polyether. The thiazole ring itself can provide conformational rigidity to the macrocyclic structure, which can be advantageous for binding to biological targets.

Application in the Synthesis of Functional Materials

Beyond its potential in medicinal chemistry, this compound also holds promise as a building block for the creation of novel functional materials. The combination of the aromatic thiazole ring and the reactive amine group can be exploited in polymer chemistry, the synthesis of dyes and pigments, and the design of specialized catalysts and ligands.

Polymer Chemistry Applications

In the realm of polymer chemistry, this compound can be envisioned as a monomer for the synthesis of novel polymers with unique properties. The primary amine group allows for its incorporation into polyamides, polyimides, or polyurethanes through condensation polymerization reactions. The presence of the thiazole ring in the polymer backbone could impart enhanced thermal stability, chemical resistance, and potentially interesting optoelectronic properties. Such polymers could find applications in high-performance plastics, specialty coatings, and electronic materials.

Dye and Pigment Synthesis

Aminothiazoles are well-known precursors in the synthesis of azo dyes and other chromophores. researchgate.net The primary amine group of this compound can be readily diazotized and then coupled with a variety of aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes with different colors. nih.gov The specific shade and properties of the resulting dye would be influenced by the nature of the coupling partner and any additional substituents. Thiazole-containing azo dyes are known for their brightness and good fastness properties on various substrates, including textiles and plastics.

| Coupling Partner | Potential Dye Class |

| Phenols | Azo Dyes |

| Anilines | Azo Dyes |

| Naphthols | Azo Dyes |

Furthermore, the thiazole nucleus can be a component of more complex dye structures, such as cyanine dyes, which have applications in photographic sensitization and as fluorescent labels in biological research. wikipedia.org

Catalyst and Ligand Design

The nitrogen and sulfur atoms within the thiazole ring of this compound are potential coordination sites for metal ions. This property makes it an attractive scaffold for the design of novel ligands for use in catalysis and coordination chemistry. The amine group can be further functionalized to create multidentate ligands that can form stable complexes with a variety of transition metals. These metal complexes could exhibit catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the thiazole ring can influence the catalytic activity of the metal center, allowing for the fine-tuning of the catalyst's performance.

| Metal Ion | Potential Application |

| Palladium | Cross-coupling reactions |

| Rhodium | Hydroformylation |

| Copper | Click chemistry |

Development of Advanced Organic Reagents and Intermediates

The 5-aminothiazole scaffold is a cornerstone in the synthesis of complex heterocyclic systems due to its inherent reactivity and versatile functional groups. This compound, as a member of this class, serves as a valuable building block for developing a wide array of advanced organic reagents and intermediates. The strategic placement of a primary amine at the C5-position and an ethyl group at the C4-position provides multiple avenues for synthetic diversification, leading to molecules with significant potential in medicinal chemistry and materials science.

The primary amino group is the principal site for chemical modification. It can readily undergo a variety of transformations to introduce new functionalities and build molecular complexity. Standard amine chemistry, such as acylation with acid chlorides or anhydrides, leads to the formation of stable amide derivatives. These amides are not only important intermediates themselves but can also be precursors for further cyclization reactions. For instance, condensation reactions with appropriate reagents can be employed to construct fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which are known to possess diverse biological activities.

Furthermore, the 5-amino group can be diazotized to form a diazonium salt intermediate. This highly reactive species can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities that are otherwise difficult to install directly onto the thiazole ring. This opens up pathways to synthesize 5-halo, 5-cyano, or 5-hydroxythiazole derivatives, which are themselves versatile intermediates for cross-coupling reactions and other transformations.

The thiazole ring itself, activated by the electron-donating amino group, can participate in electrophilic substitution reactions, although the reactivity is carefully controlled by the nature of the substituents. The ethyl group at the C4-position can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting derivatives. This alkyl substituent can also impact the physical properties, such as solubility and crystallinity, of the synthesized intermediates and final target molecules.

The synthesis of 5-aminothiazoles can be achieved through methods like the Cook-Heilbron thiazole synthesis, which involves the reaction of α-aminonitriles with reagents such as carbon disulfide wikipedia.org. This approach allows for the introduction of various substituents at the 2nd and 4th positions of the thiazole ring, providing a modular route to compounds like this compound wikipedia.org. Once formed, this aminothiazole can be used to generate a library of derivatives. For example, reactions with isothiocyanates can yield thiourea (B124793) derivatives, which are precursors to a variety of other heterocyclic systems nih.govrsc.org.

The development of advanced intermediates from this compound is exemplified by its potential use in synthesizing precursors for biologically active agents. The 2-aminothiazole (B372263) moiety, a related structure, is found in numerous FDA-approved drugs, highlighting the pharmaceutical relevance of this heterocyclic core organic-chemistry.org. By analogy, derivatives of this compound can be designed as intermediates for novel therapeutic agents, agrochemicals, or functional dyes. The strategic functionalization of this building block allows chemists to fine-tune the steric and electronic properties of the final products, optimizing them for specific applications.

Interactive Data Table: Potential Synthetic Transformations and Intermediates from this compound

| Reaction Type | Reagent Class | Resulting Intermediate Class | Potential Application |

| Acylation | Acid Chlorides / Anhydrides | N-(4-Ethyl-1,3-thiazol-5-yl)amides | Pharmaceutical Scaffolds, Polymer Precursors |

| Sulfonylation | Sulfonyl Chlorides | N-(4-Ethyl-1,3-thiazol-5-yl)sulfonamides | Bioactive Compound Intermediates |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Synthetic Intermediates |

| Reductive Amination | Aldehydes / Ketones | N-Alkyl/Aryl-4-ethyl-1,3-thiazol-5-amines | Precursors for Complex Molecules |

| Condensation | Isothiocyanates | N-(4-Ethyl-1,3-thiazol-5-yl)thioureas | Heterocyclic Synthesis Precursors nih.gov |

| Condensation | Dicarbonyl Compounds | Fused Heterocycles (e.g., Thiazolopyridines) | Functional Dyes, Biologically Active Scaffolds |

| Diazotization/Sandmeyer | NaNO₂, HX / CuX | 5-Halo/Cyano-4-ethyl-1,3-thiazoles | Cross-Coupling Precursors |

| Cyclocondensation | Formic Acetic Anhydride | Fused Pyrimidine (B1678525) Systems | Medicinal Chemistry Scaffolds nii.ac.jp |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research is anticipated to concentrate on developing more efficient, sustainable, and environmentally friendly methods for synthesizing 4-Ethyl-1,3-thiazol-5-amine and its analogs. A significant trend in organic synthesis is the move towards "green chemistry," which minimizes waste and avoids hazardous substances.

Key areas of exploration include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer significant advantages in terms of efficiency and atom economy. Developing MCRs for thiazole (B1198619) synthesis can streamline the production process, reduce purification steps, and lower costs. scispace.com

Eco-Friendly Solvents: Research into the use of greener alternatives to traditional volatile organic solvents is gaining traction. Deep eutectic solvents (DES), for instance, are being explored for the synthesis of thiazolo[5,4-d]thiazoles and could be adapted for other thiazole derivatives. mdpi.com These solvents are often biodegradable, have low toxicity, and can be recycled.

Catalyst Innovation: The development of novel catalysts, particularly heterogeneous catalysts, is a promising avenue. scispace.com Materials like vanadia supported on fluorapatite (B74983) have shown excellent activity in synthesizing pyrimidine (B1678525) derivatives from aminothiazoles. scispace.com Such catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of sustainable chemistry. scispace.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including thiazolidinones. researchgate.net Applying microwave irradiation to the synthesis of this compound could lead to more rapid and efficient production protocols.

Development of New Derivatization Reactions

The functional groups of this compound, particularly the primary amino group, provide a versatile handle for a wide array of derivatization reactions. Future work will likely focus on creating libraries of novel compounds based on this scaffold to explore new chemical space and identify molecules with enhanced properties.

Potential derivatization strategies include:

Schiff Base Formation: The condensation of the amino group with various aromatic aldehydes can yield Schiff base derivatives. mdpi.com This approach is a straightforward method to introduce diverse structural motifs and modulate the electronic and lipophilic properties of the parent molecule. mdpi.com

Acylation and Sulfonylation: Reactions with acyl chlorides or sulfonyl chlorides can produce a range of amide and sulfonamide derivatives, respectively. Thiazole derivatives bearing sulfonamide moieties have been investigated for their potential biological activities. iaea.org

Functionalization of the Thiazole Ring: While the amino group is the most reactive site, reactions that modify the thiazole ring itself or the ethyl substituent could lead to unique structures. This might involve electrophilic substitution reactions, although the reactivity of the thiazole ring is influenced by its substituents.

Synthesis of Fused Heterocyclic Systems: The amino group can be used as a key functional group to construct more complex, fused heterocyclic systems, such as thiazolo[4,5-b]pyrano[2,3-d]pyrimidines, which have been synthesized from related aminothiazole precursors. iaea.org

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound and its derivatives, computational modeling can accelerate the discovery and optimization process.

Future applications in this area include:

Reaction Mechanism and Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the feasibility of novel synthetic pathways, and understand the electronic properties of molecules. mdpi.com This insight can guide experimental design and reduce trial-and-error in the laboratory.

Molecular Docking and Virtual Screening: For medicinal chemistry applications, molecular docking simulations can predict how potential derivatives of this compound might bind to biological targets like enzymes or receptors. dntb.gov.ua This allows for the rapid virtual screening of large compound libraries to identify promising candidates for further development.

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. researchgate.net Computational tools can assess the drug-likeness and pharmacokinetic profiles of new derivatives, helping to prioritize compounds with favorable properties early in the discovery pipeline. mdpi.comresearchgate.net

Material Property Prediction: For applications in materials science, computational models can predict properties such as fluorescence spectra, thermal stability, and electronic characteristics. researchgate.net This is particularly relevant for designing novel fluorescent dyes or organic electronic materials based on the thiazole scaffold. researchgate.net

Integration into Emerging Fields of Chemical Synthesis

The unique structural and electronic properties of the thiazole ring make this compound a valuable building block for integration into various cutting-edge areas of chemical science.

Promising fields for integration are:

Medicinal Chemistry: Thiazole derivatives are core components of numerous pharmaceuticals. Future research could leverage this compound as a key intermediate for synthesizing novel agents targeting infectious diseases, cancer, or inflammatory conditions. chemimpex.comnih.gov Its structure provides a foundation for creating targeted therapies. chemimpex.com

Materials Science: The thiazole moiety is a known fluorophore. researchgate.net Derivatization of this compound could lead to the development of novel fluorescent probes for bio-imaging or advanced materials with unique optical and electronic properties for use in organic electronics. researchgate.netchemimpex.com

Agrochemicals: The thiazole structure is also present in various agricultural chemicals. chemimpex.com Derivatives of this compound could be explored as building blocks for new fungicides or herbicides, contributing to crop protection and food security. chemimpex.com

Supramolecular Chemistry: The ability of the thiazole ring's nitrogen and sulfur atoms to coordinate with metal ions suggests potential applications in designing new ligands for catalysis or supramolecular assemblies. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethyl-1,3-thiazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through cyclization of precursors like thioamides. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts such as p-toluenesulfonic acid. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .

- Optimization : Use Design of Experiments (DoE) to evaluate the impact of temperature, solvent polarity, and catalyst loading on yield. High-resolution mass spectrometry (HRMS) and NMR should confirm intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR identify proton environments and carbon frameworks. Aromatic protons in the thiazole ring typically resonate at δ 7.5–8.5 ppm, while the ethyl group shows signals near δ 1.2–1.4 ppm (triplet) and δ 2.5–3.0 ppm (quartet) .

- IR Spectroscopy : Confirms NH stretching (~3350 cm) and C=N/C-S vibrations (1600–1500 cm) .

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?

- Methodology : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal diffraction data. Key parameters include resolving torsional angles of the ethyl group and hydrogen-bonding networks involving the amine group. For example, similar thiazole derivatives exhibit planar thiazole rings with dihedral angles <5° relative to substituents .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to reconcile experimental and computational bond lengths .

Q. What strategies can elucidate the biological activity of this compound?

- Approach :

- Target Screening : Use molecular docking (AutoDock Vina) to predict interactions with receptors like 5-HT or microbial enzymes. Thiazole derivatives often bind via π-π stacking (aromatic rings) and hydrogen bonding (NH group) .

- Assays : Conduct in vitro antimicrobial testing (MIC assays) or enzyme inhibition studies (e.g., COX-2). Compare results to structurally similar compounds, such as 4-Cyclopentyl-1,3-thiazol-5-amine, which shows nM-level receptor antagonism .

Q. How can computational modeling predict reaction mechanisms for functionalizing this compound?

- Tools :

- QM/MM Simulations : Model electrophilic substitution at the 5-amine position using software like GAMESS. Transition states for acylation or alkylation reactions can be visualized with Avogadro .

- Retrosynthesis AI : Platforms like Synthia propose routes for introducing substituents (e.g., trifluoromethyl groups) based on analogous thiazole syntheses .

Q. How should researchers address contradictions in reported data (e.g., conflicting biological activity or spectral assignments)?

- Resolution Strategies :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 for bioassays). Use multiple spectroscopic methods (e.g., 2D NMR for ambiguous proton assignments) .

- Meta-Analysis : Compare data across studies on analogous compounds (e.g., 2-Phenyl-1,3-thiazol-5-amine) to identify trends in substituent effects .

Q. What approaches are used in structure-activity relationship (SAR) studies for this compound derivatives?

- Methodology :

- Substituent Variation : Synthesize derivatives with modified ethyl groups (e.g., cyclopropyl or fluorinated chains) and test their bioactivity. For example, 4-Cyclopentyl analogs show enhanced lipophilicity and receptor binding .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., the thiazole NH group) for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.